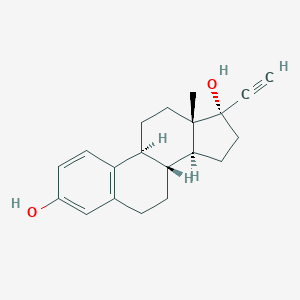

17β-Etinilestradiol

Descripción general

Descripción

17beta-Ethinylestradiol, also known as 17beta-Ethinylestradiol, is a useful research compound. Its molecular formula is C20H24O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 17beta-Ethinylestradiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17beta-Ethinylestradiol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Concentraciones ambientales y tratamiento de aguas residuales

El EE2 es un fármaco ampliamente utilizado y un químico que altera el sistema endocrino. Su presencia en el medio ambiente, particularmente en las aguas superficiales, está bien documentada. Los niveles ambientales de EE2 pueden estar por encima o por debajo de la concentración predicha sin efecto (PNEC) de 0,035 ng/L. Para mitigar su impacto, se han desarrollado varios métodos de tratamiento para reducir los niveles de EE2 en las aguas residuales antes de que entren en el medio ambiente. Estos métodos incluyen procesos químicos, biológicos, de adsorción o de intercambio iónico que pueden lograr una eficiencia de eliminación de hasta el 100% .

Estudios de fotodegradación y oxidación

La investigación sobre la degradación natural del EE2 en aguas superficiales ha identificado una cinética de primer orden significativa en su fotodegradación. La adición de sal marina y el aumento de la temperatura pueden reducir la mitad del tiempo de degradación. Los agentes oxidantes pueden acelerar aún más la velocidad de degradación, con temperaturas más altas reduciendo la mitad del tiempo a poco más de una hora. Estos estudios son cruciales para comprender cómo se descompone el EE2 en los cuerpos de agua naturales y el potencial de atenuación natural .

Impacto ecotoxicológico en organismos acuáticos

Los efectos del EE2 en organismos no objetivo como Daphnia magna se han evaluado para comprender sus consecuencias ecológicas. Los estudios han demostrado que las concentraciones ambientalmente relevantes de EE2 pueden representar un contaminante químico potencial, lo que enfatiza la necesidad de más investigación sobre los impactos ecológicos de esta clase de productos farmacéuticos .

Mecanismo De Acción

Target of Action

17β-Ethinylestradiol (EE2) primarily targets the estrogen receptors (ERs), specifically ERα and ERβ . These receptors are found in various tissues, including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain . Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of messenger RNA .

Mode of Action

EE2 interacts with its targets (ERs) through both genomic and non-genomic actions . In the genomic action, the ligand-bound ER enters the nucleus, regulating gene transcription and formation of messenger RNA . This mRNA makes contact with ribosomes producing specific proteins that express the effect of estradiol upon the target cell . In the non-genomic action, E2-activated ER leads to rapid tissue responses via phosphorylation of cytosolic signaling cascades .

Biochemical Pathways

EE2 affects several biochemical pathways. It up-regulates energy metabolic pathways, cellular proliferation, and tumor invasiveness in ER+ breast cancer spheroids . It also regulates the activity of ER-α and increases the formation of autophagosomes, which in turn serves to decrease the secretion of senescence-associated secretory phenotype (SASP) caused by H2O2 and consequently inhibit H2O2-induced senescence in Human Umbilical Vein Endothelial Cells (HUVEC) cells .

Pharmacokinetics

Ethinylestradiol is a synthetic form of estradiol commonly used as the estrogenic component of most combination oral contraceptive pills (OCPs). It is different from estradiol due to its higher bioavailability and increased resistance to metabolism, rendering it more suitable for oral administration .

Result of Action

The molecular and cellular effects of EE2’s action are diverse. It decreases luteinizing hormone to decrease endometrial vascularization, and decreases gonadotrophic hormone to prevent ovulation . It also activates the activity of ER-α and then increases the formation of autophagosomes and decreases the fusion of lysosomes with autophagic vesicles, which in turn serves to decrease the secretion of SASP caused by H2O2 and consequently inhibit H2O2-induced senescence in HUVEC cells .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of EE2. It is emitted by various sources, such as animal and human excretions, hospital and veterinary clinic effluents, and treatment plants . Even at low concentrations, EE2 poses a significant threat to ecosystem health and is classified as micropollutants . In aquatic biota, it can cause issues ranging from the feminization of males to inhibiting plant growth . Therefore, appropriate treatment methods could help to control the emissions of EE2 .

Análisis Bioquímico

Biochemical Properties

17beta-Ethinylestradiol interacts with various enzymes, proteins, and other biomolecules. It is known to bind to estrogen receptors, which are proteins that mediate the effects of estrogen . The nature of these interactions is complex and involves changes in the conformation of the receptor, which can affect its activity .

Cellular Effects

17beta-Ethinylestradiol has significant effects on various types of cells and cellular processes. It influences cell function by binding to estrogen receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 17beta-Ethinylestradiol involves binding to estrogen receptors. This binding can lead to changes in gene expression, as the estrogen receptor is a transcription factor that can regulate the expression of target genes . It can also affect enzyme activity, either inhibiting or activating certain enzymes .

Temporal Effects in Laboratory Settings

The effects of 17beta-Ethinylestradiol can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of 17beta-Ethinylestradiol can vary with different dosages in animal models. High doses can have toxic or adverse effects .

Metabolic Pathways

17beta-Ethinylestradiol is involved in various metabolic pathways. It can interact with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

17beta-Ethinylestradiol is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

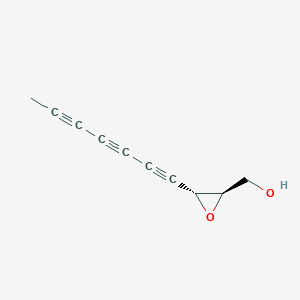

IUPAC Name |

(8R,9S,13S,14S,17S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPYWIDHMRZLRN-SWBPCFCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873493 | |

| Record name | 17-epi-Ethynylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4717-38-8 | |

| Record name | 17beta-Ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004717388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-epi-Ethynylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17.BETA.-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II522L1IMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione](/img/structure/B138003.png)

![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)